molecular formula C11H15NO3 B267786 2-ethoxy-N-(2-hydroxyethyl)benzamide

2-ethoxy-N-(2-hydroxyethyl)benzamide

Cat. No. B267786
M. Wt: 209.24 g/mol
InChI Key: CULBDFANTZJRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-hydroxyethyl)benzamide, also known as EEHB, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

2-ethoxy-N-(2-hydroxyethyl)benzamide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, liver, and lung cancer. This compound has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxyethyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

2-ethoxy-N-(2-hydroxyethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to exhibit low toxicity and can be used at concentrations up to 100 μM in cell culture experiments. However, one limitation of this compound is that it is not very soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-ethoxy-N-(2-hydroxyethyl)benzamide. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of this compound in more detail. Further studies are also needed to evaluate the potential of this compound as a therapeutic agent in various diseases such as cancer, arthritis, and neurodegenerative disorders.
Conclusion:
This compound is a promising compound that has been studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects and has been found to have anti-inflammatory, antioxidant, and anticancer properties. While there are limitations to its use in lab experiments, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

2-ethoxy-N-(2-hydroxyethyl)benzamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2-chloroethyl ethyl ether with 2-aminobenzamide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-ethoxy-N-(2-chloroethyl)benzamide. In the second step, the chloro group is replaced with a hydroxyethyl group using sodium hydroxide and ethanol. This reaction yields this compound.

properties

IUPAC Name

2-ethoxy-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-9(10)11(14)12-7-8-13/h3-6,13H,2,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULBDFANTZJRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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